2-(2-Chloro-5-nitrophenyl)pyridine

Catalog No.
S902936
CAS No.
879088-40-1
M.F
C11H7ClN2O2
M. Wt
234.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-5-nitrophenyl)pyridine

CAS Number

879088-40-1

Product Name

2-(2-Chloro-5-nitrophenyl)pyridine

IUPAC Name

2-(2-chloro-5-nitrophenyl)pyridine

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H

InChI Key

AKVCBZWZBMTKMQ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

2-(2-Chloro-5-nitrophenyl)pyridine is a heterocyclic organic compound characterized by its complex bicyclic structure. It has the molecular formula C11_{11}H7_7ClN2_2O2_2 and a molecular weight of 234.64 g/mol. The compound features a pyridine ring fused with a phenyl ring that carries a chlorine atom at the second position and a nitro group at the fifth position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities, making it significant in various fields, particularly in agrochemicals and pharmaceuticals .

  • DNA replication: The compound may interact with DNA, hindering its replication and cell division.
  • Protein synthesis: It could potentially disrupt protein synthesis by targeting essential cellular machinery.
  • Cell cycle progression: The compound might interfere with the orderly progression of cells through the cell cycle, leading to cell death.

The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine typically involves cross-coupling reactions. One common method includes the reaction between 2-chloropyridine and 5-nitrobenzene, facilitated by transition metal catalysts . The reactions can be summarized as follows:

  • Formation of 2-Chloropyridine: This is often synthesized from pyridine through chlorination.
  • Cross-Coupling Reaction: The coupling of 2-chloropyridine with 5-nitrobenzene occurs under specific conditions, usually requiring palladium or nickel catalysts.
  • Final Product Formation: The resulting compound undergoes purification to yield 2-(2-Chloro-5-nitrophenyl)pyridine.

Research has demonstrated that 2-(2-Chloro-5-nitrophenyl)pyridine exhibits significant biological activity, particularly as an antineoplastic agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication processes . Additionally, its derivatives are utilized in crop protection, showcasing its dual role in both pharmaceutical and agricultural applications .

Several synthesis methods for 2-(2-Chloro-5-nitrophenyl)pyridine exist, including:

  • Cross-Coupling Method: Utilizing 2-chloropyridine and 5-nitrobenzene in the presence of a palladium catalyst.
  • Multi-step Synthesis:
    • Start with 2-amino-5-nitropyridine.
    • Convert it to 2-hydroxy-5-nitropyridine.
    • Chlorinate to yield 2-chloro-5-nitropyridine.
    • Finally, couple with other reagents to produce the target compound .

These methods are noted for their high yields and low byproduct formation, emphasizing efficiency in synthesis.

The compound is primarily used in:

  • Agrochemicals: As an intermediate in the synthesis of various crop protection products.
  • Pharmaceuticals: Particularly as a precursor in the development of antineoplastic drugs like GDC-0449 .
  • Research Chemicals: Employed in various studies due to its unique properties.

Studies have indicated that 2-(2-Chloro-5-nitrophenyl)pyridine interacts with various biological targets, leading to its cytotoxic effects against cancer cells. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy . Furthermore, crystallographic studies reveal that it forms chain-like structures through chlorine-oxygen interactions, contributing to its stability and functionality .

Several compounds share structural or functional similarities with 2-(2-Chloro-5-nitrophenyl)pyridine. These include:

Compound NameStructure FeaturesUnique Aspects
2-ChloropyridineChlorine on pyridine ringUsed primarily as an intermediate
5-NitrobenzeneNitro group on benzeneCommonly used in dye synthesis
4-Amino-3-chlorobenzonitrileAmino and nitrile groupsExhibits different biological activities
PyridineSimple nitrogen-containing heterocycleFoundational structure for many derivatives

Uniqueness of 2-(2-Chloro-5-nitrophenyl)pyridine:
This compound stands out due to its specific arrangement of functional groups that confer both antitumor activity and utility in crop protection. Its dual application potential makes it particularly valuable compared to other similar compounds.

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(2-chloro-5-nitrophenyl)pyridine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₇ClN₂O₂
Molecular Weight234.64 g/mol
SMILES NotationC1=CC=NC(=C1)C2=C(C=CC(=C2)N+[O-])Cl
InChI KeyAKVCBZWZBMTKMQ-UHFFFAOYSA-N

The structure comprises a pyridine ring (positions 1–6) linked to a nitro-substituted chlorophenyl group (positions 2′ and 5′).

Molecular Geometry and Crystallographic Data

Experimental crystallographic data for this specific compound are not reported in the literature. Computational attempts to calculate interplanar dihedral angles between the pyridine and phenyl rings encountered errors during optimization. However, analogous biaryl systems (e.g., biphenyl derivatives) exhibit torsional angles influenced by steric and electronic effects. For 2-(2-chloro-5-nitrophenyl)pyridine:

  • The nitro group (electron-withdrawing) at position 5′ and chlorine (electron-withdrawing) at position 2′ likely induce non-planar conformations due to steric hindrance.
  • Computational studies on related biaryls suggest torsional barriers of 1.4–2.2 kcal/mol for similar systems.

Tautomeric and Conformational Properties

No tautomeric forms are reported due to the stability of the nitro group and pyridine ring. Conformational flexibility arises from rotation around the C–C bond connecting the pyridine and phenyl rings. Key factors influencing conformation:

  • Electronic Effects: Nitro and chlorine substituents may stabilize specific dihedral angles through resonance or inductive effects.
  • Steric Interactions: The meta arrangement of Cl and NO₂ minimizes steric clash, potentially favoring coplanar orientations.

Synthesis and Applications

Synthesis Pathways

Three primary methods are documented:

MethodReagents/ConditionsYield/Outcome
Bromination-CouplingBoronated intermediate + 2-bromopyridine → nitro compound (D) → reductionIntermediate for pharmaceuticals
Phosphorus ReagentsPhosphorus oxychloride + 2-hydroxy-5-nitropyridine → chlorination → purification95.3% yield
Liquid-Assisted GrindingNicotinamide co-crystallization (unrelated to synthesis but relevant for derivatives)Not applicable

Applications in Chemistry and Pharmaceuticals

The compound serves as a key intermediate in synthesizing:

  • Bactericides and plant growth regulators
  • Pyronaridine (antimalarial drug)
  • Crystalline pharmaceutical forms, such as 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Analytical Characterization

Spectral and Computational Data

Critical identifiers include:

PropertyDetails
1H NMRNot reported in literature
13C NMRNot reported in literature
Mass SpectrometryMolecular ion peak at m/z 234.02 (calculated)
Infrared (IR)NO₂ stretching (~1520 cm⁻¹), C–Cl (~550 cm⁻¹) expected (not experimentally confirmed)

Computational Models

A failed attempt to compute dihedral angles using RDKit highlighted challenges in optimizing the molecule’s geometry. Future studies could employ higher-level computational methods (e.g., MP2) to resolve torsional energetics.

XLogP3

3

Wikipedia

2-(2-Chloro-5-nitrophenyl)pyridine

Dates

Modify: 2023-08-16

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